((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate
CAS No.: 28831-55-2
Cat. No.: VC17544503
Molecular Formula: C12H24N14O4S
Molecular Weight: 460.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28831-55-2 |
|---|---|
| Molecular Formula | C12H24N14O4S |
| Molecular Weight | 460.48 g/mol |
| IUPAC Name | 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid |
| Standard InChI | InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4) |
| Standard InChI Key | BFNGOYHEQSLYMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₂₄N₁₄O₄S, with a molecular weight of 460.48 g/mol. Its IUPAC name, 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid, reflects the integration of a pyrimidine ring substituted with amino and methyl groups, linked to a guanidine moiety via an amino bridge, and stabilized by a sulfate counterion.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 28831-55-2 | |
| Molecular Formula | C₁₂H₂₄N₁₄O₄S | |
| Molecular Weight | 460.48 g/mol | |
| IUPAC Name | 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid | |
| Canonical SMILES | CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O | |
| PubChem CID | 206869 |
Structural Analysis
The pyrimidine ring’s 2-amino and 6-methyl substituents enhance electron density, facilitating nucleophilic interactions. The guanidine group, a strong base with resonance-stabilized charge distribution, contributes to hydrogen bonding and ionic interactions, critical for binding biological targets. X-ray crystallography of related compounds confirms planar pyrimidine rings and non-covalent sulfate interactions, suggesting similar structural behavior in this derivative .
Synthesis and Production
Reaction Pathways
Synthesis typically begins with 2-amino-4,6-dichloropyrimidine, which undergoes nucleophilic substitution with guanidine under basic conditions. The sulfate counterion is introduced via acid-base neutralization, yielding the final product. Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity.
Representative Reaction:
Purification and Characterization
Post-synthesis, column chromatography or recrystallization isolates the compound, with purity verified via HPLC. Spectroscopic techniques (IR, NMR) confirm functional groups, while mass spectrometry (HRMS) validates molecular weight .
Biological Activity and Mechanism of Action
Enzyme Interactions
The guanidine group’s ability to mimic transition states may inhibit enzymes like kinases or proteases. For example, triazine-guanidine hybrids disrupt MDM2-p53 interactions, though this compound’s exact targets remain uncharacterized .
Applications in Medicine and Industry
Therapeutic Prospects
Preliminary data suggest utility in:
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Oncology: Modulating cell cycle checkpoints and apoptosis pathways .
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Antimicrobials: Disrupting bacterial nucleic acid synthesis via guanidine-DNA interactions.
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Agriculture: As a precursor for herbicides targeting plant pyrimidine metabolism.
Industrial Use
The compound’s electron-rich structure facilitates catalysis in organic synthesis, particularly in Knoevenagel condensations or Suzuki couplings.
Limitations and Future Directions
Stability Challenges
Instability under physiological pH and temperature limits in vivo applications. Degradation studies indicate hydrolysis of the guanidine-sulfate bond at pH < 5, necessitating formulation improvements.
Optimization Strategies
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